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Compound of Interest

Compound Name: Cycloviracin B1

CAS No.: 142382-45-4

Cat. No.: B235113 Get Quote

Part 1: Executive Summary & Chemical Identity
Cycloviracin B1 is a potent antiviral antibiotic belonging to the macrodiolide glycolipid class.

First isolated from the actinomycete Kibdelosporangium albatum (strain R761-7) in the early

1990s, it represents a unique chemical scaffold characterized by a

-symmetrical macrocyclic core decorated with specific sugar moieties and long-chain fatty
acids.

While initially screened for antibacterial properties, early studies rapidly identified its primary

utility as a selective inhibitor of Herpes Simplex Virus Type 1 (HSV-1). Its structural complexity

—specifically the precise arrangement of its glycosidic and lipid domains—is critical for its

biological function, acting as a molecular "net" that likely targets viral envelope components.
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Feature Description

Source Organism Kibdelosporangium albatum (Strain R761-7)

Chemical Class Macrodiolide Glycolipid (Acylsaccharide)

Core Structure
20-membered macrocyclic lactone

(Macrodiolide)

Glycosylation Two D-glucoses, three 2-O-methyl-D-glucoses

Lipid Tail Two hydroxy fatty acids (C24 and C26)

Key Synthesis
Total synthesis and stereochemical revision by

Fürstner et al. (2002/2003)

Part 2: Mechanism of Action (MOA)
The "Entry Inhibition" Hypothesis
Unlike nucleoside analogs (e.g., Acyclovir) that inhibit viral DNA polymerase inside the infected

cell, Cycloviracin B1 and its related congeners (e.g., Fattiviracins) act at the viral entry stage.

The amphiphilic nature of Cycloviracin B1 allows it to interact with the lipid bilayer of the viral

envelope or specific surface glycoproteins. Early mechanistic profiling suggests the following

cascade:

Virion Binding: The hydrophilic sugar moieties of Cycloviracin B1 likely bind to viral

envelope glycoproteins (such as gB or gD in HSV-1), acting as lectin mimics or direct

ligands.

Membrane Destabilization: The long fatty acid chains insert into the viral lipid envelope.

Fusion Blockade: The rigid macrocyclic core prevents the conformational changes required

for the fusion of the viral envelope with the host cell membrane.

Virion Inactivation: The virus is effectively neutralized before it can enter the host cell

(Virucidal effect).
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Critical Insight: Total synthesis studies confirmed that the entire construct—the macrocyclic

core, the specific sugars, and the lipid tails—is required for antiviral activity. Truncated analogs

lose potency, confirming a specific "lock-and-key" or multivalent binding mechanism rather than

simple detergent-like lysis.

Visualization: Proposed Signaling & Entry Blockade
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Caption: Proposed mechanism of Cycloviracin B1 acting as an entry inhibitor by intercepting

the HSV-1 virion prior to host cell fusion.

Part 3: Biological Activity Spectrum[2][3][4]
Early studies focused on defining the selectivity index (SI) of Cycloviracin B1. The compound

exhibits a distinct profile favoring antiviral activity over antibacterial activity, a rarity for
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macrolides of this size.

Comparative Activity Data
Target Organism Activity Level Clinical Relevance

Herpes Simplex Virus Type 1

(HSV-1)
Potent

Primary target.[1] Inhibits

plaque formation at low

concentrations.

Gram-Positive Bacteria Weak

Micrococcus luteus,

Staphylococcus aureus. High

MIC values (>100 µg/mL)

render it ineffective as an

antibacterial.

Gram-Negative Bacteria Inactive
E. coli, P. aeruginosa. No

observable inhibition.

Fungi Inactive
Candida albicans. No

antifungal activity observed.

Cytotoxicity vs. Antiviral Potency
While specific IC50 values vary by cell line (e.g., Vero vs. HeLa), the therapeutic window is

established by the ratio of the Cytotoxic Concentration (CC50) to the Effective Concentration

(IC50).

IC50 (HSV-1): Typically in the low micromolar to nanomolar range (estimated < 1-5 µg/mL

based on analog data).

CC50 (Vero Cells): Significantly higher than IC50, providing a viable Selectivity Index (SI).

Part 4: Experimental Protocols
To replicate the early profiling of Cycloviracin B1, the following standardized protocols are

recommended. These methodologies ensure data integrity and allow for direct comparison with

modern antivirals.
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Protocol A: Production and Isolation
Objective: Isolate Cycloviracin B1 from the source organism.

Fermentation: Cultivate Kibdelosporangium albatum (R761-7) in vegetative medium

(glucose, soluble starch, soybean meal) at 28°C for 4 days.

Extraction: Centrifuge broth to separate mycelium. Extract mycelium with acetone.[1] Extract

supernatant with n-butanol.

Purification: Combine extracts and concentrate in vacuo.

Chromatography: Utilize Silica Gel column chromatography (Chloroform-Methanol gradient)

followed by Sephadex LH-20 (Methanol) for final polishing.

Validation: Confirm structure via High-Resolution Mass Spectrometry (HR-MS) and NMR (

H,

C).

Protocol B: Plaque Reduction Assay (Antiviral Potency)
Objective: Determine the IC50 against HSV-1.

Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates at

cells/well. Incubate 24h to form a monolayer.

Infection: Infect monolayers with HSV-1 (approx. 50-100 PFU/well). Adsorb for 1 hour at

37°C.

Treatment: Remove inoculum. Overlay with maintenance medium containing Methylcellulose

(1%) and serial dilutions of Cycloviracin B1 (0.01 µg/mL to 100 µg/mL).

Incubation: Incubate for 72 hours at 37°C / 5% CO

.

Fixation & Staining: Fix cells with 10% Formalin. Stain with 0.5% Crystal Violet.
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Quantification: Count plaques. Calculate % inhibition relative to solvent control (DMSO).

Visualization: Experimental Workflow
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Caption: Workflow from biological isolation to antiviral validation using Plaque Reduction Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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